1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1341288-46-7
VCID: VC4316167
InChI: InChI=1S/C8H12N2O/c1-4-8(2,3)10-6-5-9-7(10)11/h1H,5-6H2,2-3H3,(H,9,11)
SMILES: CC(C)(C#C)N1CCNC1=O
Molecular Formula: C8H12N2O
Molecular Weight: 152.197

1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one

CAS No.: 1341288-46-7

Cat. No.: VC4316167

Molecular Formula: C8H12N2O

Molecular Weight: 152.197

* For research use only. Not for human or veterinary use.

1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one - 1341288-46-7

Specification

CAS No. 1341288-46-7
Molecular Formula C8H12N2O
Molecular Weight 152.197
IUPAC Name 1-(2-methylbut-3-yn-2-yl)imidazolidin-2-one
Standard InChI InChI=1S/C8H12N2O/c1-4-8(2,3)10-6-5-9-7(10)11/h1H,5-6H2,2-3H3,(H,9,11)
Standard InChI Key TVORBDIQHWXCLP-UHFFFAOYSA-N
SMILES CC(C)(C#C)N1CCNC1=O

Introduction

Chemical Synthesis and Optimization

One-Pot Synthesis from Propargylic Amines

A streamlined one-pot protocol enables direct synthesis from 2-methylbut-3-yn-2-amine and phenyl isocyanate. This method eliminates the need to isolate the intermediate urea, achieving quantitative yields of 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one within 1 hour under BEMP catalysis . The procedure is scalable and avoids chromatographic purification in some cases, enhancing its practicality for industrial applications.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure was confirmed via 1H^1H and 13C^{13}C NMR spectroscopy :

  • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 1.54 (s, 6H, CH3_3), 3.10 (s, 1H, ≡CH), 6.38 (bs, 1H, NH), 6.83–6.95 (m, 1H, ArH), 7.17–7.26 (m, 2H, ArH), 7.36 (d, J=7.4J = 7.4 Hz, 2H, ArH), 8.28 (bs, 1H, NH) .

  • 13C^{13}C NMR (101 MHz, DMSO-d6d_6): δ 29.3 (CH3_3), 46.0 (C≡C), 70.7 (C≡C), 88.5 (Cq), 117.5, 121.1, 128.6 (ArC), 140.2 (C=O), 153.8 (N–C–N) .

The absence of alkyne proton signals in the 1H^1H spectrum confirms complete cyclization. The deshielded carbonyl carbon at 153.8 ppm is characteristic of imidazolidin-2-ones.

High-Resolution Mass Spectrometry (HRMS)

HRMS data further validated the molecular formula (C9 _9H12 _12N2 _2O):

  • Calculated: m/z 163.0841 [M + H]+^+

  • Observed: m/z 163.0845 [M + H]+^+ .

Reaction Mechanism and Computational Insights

Deprotonation and Cyclization Pathway

Density functional theory (DFT) calculations using the ωB97xd functional revealed a two-step mechanism :

  • Deprotonation: BEMP abstracts the urea N–H proton (ΔG^‡ = 12.5 kcal/mol), forming a resonance-stabilized amidate intermediate.

  • Cyclization: The amidate attacks the β-carbon of the propargylic triple bond via a six-membered transition state (TS), yielding the imidazolidin-2-one ring (ΔG^‡ = 18.3 kcal/mol) .

The stereochemical outcome favors the Z-isomer due to reduced steric strain during TS formation .

Role of Base Strength

Catalytic efficiency correlates with base strength (pKa_a):

BasepKa_a (MeCN)Yield (%)
BEMP27.199
MTBD25.982
DBU24.30

Stronger bases like BEMP facilitate faster deprotonation, accelerating the reaction .

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